Cas no 89005-08-3 (2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)-)

2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)-, is a versatile aromatic aldehyde derivative with a hydroxymethyl functional group at the 3-position. This compound is particularly valuable in organic synthesis, serving as a key intermediate for the preparation of pharmaceuticals, dyes, and specialty chemicals. Its dual functionality—aldehyde and hydroxymethyl groups—enables selective reactivity, facilitating condensation, oxidation, and polymerization reactions. The naphthalene backbone enhances stability and aromatic character, making it suitable for applications requiring robust molecular frameworks. High purity grades are available for research and industrial use, ensuring consistent performance in complex synthetic pathways. Its structural features make it a preferred choice for fine chemical and material science applications.
2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- structure
89005-08-3 structure
Product name:2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)-
CAS No:89005-08-3
MF:C12H10O2
MW:186.206603527069
CID:616432
PubChem ID:13209959

2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)-
    • 3-(hydroxymethyl)naphthalene-2-carbaldehyde
    • 89005-08-3
    • DTXSID00528017
    • Inchi: InChI=1S/C12H10O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-7,14H,8H2
    • InChI Key: ZTQQWTWYTPEDIC-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C=C(C(=CC2=C1)CO)C=O

Computed Properties

  • Exact Mass: 186.068079557g/mol
  • Monoisotopic Mass: 186.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 1.7

2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219002716-1g
3-(Hydroxymethyl)naphthalene-2-carboxaldehyde
89005-08-3 98%
1g
$1701.85 2023-08-31
Alichem
A219002716-500mg
3-(Hydroxymethyl)naphthalene-2-carboxaldehyde
89005-08-3 98%
500mg
$1029.00 2023-08-31

2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- Related Literature

Additional information on 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)-

2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- (CAS No. 89005-08-3): A Comprehensive Overview

2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- (CAS No. 89005-08-3) is a specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and material science. This compound, characterized by its naphthalene backbone and functional aldehyde and hydroxymethyl groups, serves as a versatile intermediate in various chemical reactions. Its unique structure makes it a valuable building block for the synthesis of complex molecules, particularly in the development of fluorescent dyes, pharmaceutical intermediates, and advanced materials.

The chemical structure of 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- features a naphthalene ring substituted with a formyl group at the 2-position and a hydroxymethyl group at the 3-position. This arrangement imparts distinct reactivity, enabling the compound to participate in a wide range of chemical transformations, such as condensation reactions, nucleophilic additions, and oxidation-reduction processes. Researchers and industries value this compound for its ability to introduce both aldehyde and alcohol functionalities into target molecules, making it a critical component in synthetic chemistry.

One of the most prominent applications of 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- is in the synthesis of fluorescent probes and organic dyes. With the growing demand for high-performance imaging agents in biomedical research and diagnostics, this compound has become a key precursor for developing naphthalene-based fluorophores. These fluorophores are widely used in bioimaging, cellular tracking, and environmental sensing, addressing the need for sensitive and selective detection methods in modern science.

In the pharmaceutical industry, 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- plays a pivotal role as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its structural motifs are frequently incorporated into molecules designed for anti-inflammatory, antimicrobial, and anticancer activities. The compound's ability to undergo selective modifications allows medicinal chemists to tailor its properties for specific therapeutic targets, aligning with the trend toward personalized medicine and targeted drug delivery.

Beyond pharmaceuticals, 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- finds applications in the development of advanced materials, including polymers, coatings, and electronic components. Its incorporation into polymer matrices can enhance material properties such as thermal stability, mechanical strength, and optical characteristics. This aligns with the increasing focus on sustainable materials and green chemistry, as industries seek eco-friendly alternatives with superior performance.

The market for 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- is driven by its diverse applications and the expanding demand for high-purity chemical intermediates. Suppliers and manufacturers emphasize quality control, scalable synthesis, and regulatory compliance to meet the needs of research institutions and industrial clients. With the rise of custom synthesis and contract manufacturing, this compound is increasingly available in tailored quantities and specifications, catering to niche applications.

In conclusion, 2-Naphthalenecarboxaldehyde, 3-(hydroxymethyl)- (CAS No. 89005-08-3) stands as a multifaceted compound with significant relevance in modern chemistry. Its applications span from pharmaceuticals to material science, reflecting its adaptability and utility. As research continues to uncover new possibilities for naphthalene derivatives, this compound remains a cornerstone in the development of innovative solutions for scientific and industrial challenges.

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